molecular formula C9H8ClNS B12903750 6-Chloro-4-methyl-1H-indole-3-thiol CAS No. 71501-26-3

6-Chloro-4-methyl-1H-indole-3-thiol

Cat. No.: B12903750
CAS No.: 71501-26-3
M. Wt: 197.69 g/mol
InChI Key: UWWJKBNMJSXSCH-UHFFFAOYSA-N
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Description

Contemporary Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Medicinal Chemistry

The indole ring system is a cornerstone of heterocyclic chemistry, widely distributed in nature and forming the structural core of numerous biologically active molecules. mdpi.comderpharmachemica.com Its prevalence in natural products, such as the essential amino acid tryptophan, and its role as a precursor for various secondary metabolites underscore its fundamental importance. nih.gov In the realm of synthetic and medicinal chemistry, indole scaffolds are considered privileged structures, serving as a versatile platform for the development of new therapeutic agents. mdpi.comijpsr.com

The unique electronic properties of the indole nucleus, characterized as a π-excessive heterocycle, make it amenable to a variety of chemical modifications, particularly electrophilic substitution, which typically occurs at the C-3 position. bhu.ac.in This reactivity allows for the construction of diverse and complex molecular architectures. derpharmachemica.com Researchers have developed numerous synthetic methodologies, both classical and modern, to access functionalized indoles, reflecting the high demand for these compounds in drug discovery. derpharmachemica.comresearchgate.net

The significance of indole derivatives is highlighted by their broad range of pharmacological activities. Compounds incorporating the indole scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. mdpi.comresearchgate.net For instance, the synthetic indole derivative indomethacin (B1671933) is a well-known non-steroidal anti-inflammatory drug. derpharmachemica.commdpi.com The ability of the indole structure to mimic peptides and interact with various biological targets, such as enzymes and receptors, solidifies its status as a critical entity in medicinal chemistry. nih.govmdpi.com

Strategic Importance of Thiol Functionality in Heterocyclic Systems for Chemical Transformations

The thiol group (-SH), also known as a sulfhydryl group, imparts unique reactivity to heterocyclic compounds, making it a strategically important functional group in organic synthesis. creative-proteomics.comyoutube.com Thiols are known for their ability to participate in a wide array of chemical transformations, including nucleophilic additions, oxidations to disulfides, and the formation of strong bonds with metals. creative-proteomics.com

One of the most significant reactions involving thiols is the Michael addition, where the thiol acts as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net This reaction is a highly efficient method for forming carbon-sulfur bonds, which are integral to many bioactive molecules. researchgate.net Furthermore, the thiol-ene coupling reaction has emerged as a robust and versatile method for conjugation, valued for its operational simplicity and compatibility with biological systems. nih.gov

In the context of heterocyclic chemistry, the introduction of a thiol group can significantly influence the molecule's chemical and physical properties. It can serve as a handle for further functionalization, allowing for the attachment of other molecular fragments or for linking the heterocyclic core to surfaces, such as gold nanoparticles. nih.gov This has applications in the development of targeted drug delivery systems and diagnostic tools. The synthesis of thiol-containing compounds, while sometimes challenging due to the sensitivity of the thiol group to oxidation, is a key area of research for creating novel materials and therapeutics. nih.gov

Overview of Substituted Indole-3-thiols within Academic and Research Contexts

Substituted indole-3-thiols represent a specific class of indole derivatives that combine the significant indole scaffold with the versatile reactivity of the thiol group at the C-3 position. This particular arrangement is of considerable interest in chemical research. The C-3 position of indole is the most common site for electrophilic attack and substitution, making the synthesis of 3-substituted indoles a well-explored area. bhu.ac.inchemijournal.com

The synthesis of indole-3-thiols can be approached through various methods. One common strategy involves the reaction of an indole with a thiocyanating agent, followed by reduction to the corresponding thiol. Another approach is the reaction of an indole with sulfur monochloride. The specific compound, 6-Chloro-4-methyl-1H-indole-3-thiol, is identified by its unique substitution pattern on the indole ring.

The presence of a chloro group at the 6-position and a methyl group at the 4-position of the indole ring in this compound can influence its electronic properties and steric environment, which in turn can affect its reactivity and potential biological activity. Halogenated indoles, for instance, are common in many pharmacologically active compounds.

Research into substituted indole-3-thiols often focuses on their utility as synthetic intermediates. For example, they can be used to prepare various sulfur-containing heterocyclic systems by taking advantage of the reactivity of the thiol group. The investigation of such compounds contributes to the broader understanding of structure-activity relationships within the vast family of indole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71501-26-3

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

6-chloro-4-methyl-1H-indole-3-thiol

InChI

InChI=1S/C9H8ClNS/c1-5-2-6(10)3-7-9(5)8(12)4-11-7/h2-4,11-12H,1H3

InChI Key

UWWJKBNMJSXSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=CN2)S)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Chloro 4 Methyl 1h Indole 3 Thiol and Analogous Structures

Evolution of Indole (B1671886) Core Construction Techniques

The synthesis of the indole nucleus has been a central theme in heterocyclic chemistry for over a century. The journey from classical name reactions to modern catalytic systems reflects the broader evolution of organic synthesis, emphasizing efficiency, selectivity, and sustainability.

Mechanistic and Modern Refinements of the Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com

Mechanism: The reaction mechanism proceeds through several key steps:

Formation of a phenylhydrazone from a phenylhydrazine (B124118) and a carbonyl compound. byjus.com

Tautomerization of the phenylhydrazone to its enamine form. wikipedia.orgbyjus.com

A protonated enamine tautomer undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. wikipedia.orgbyjus.comjk-sci.com

The resulting di-imine intermediate rearomatizes. byjus.com

An intramolecular cyclization occurs where the nucleophilic amine attacks an imine carbon to form an aminal (a gem-diaminoalkane). wikipedia.org

Finally, the elimination of ammonia (B1221849), driven by the formation of the stable aromatic indole ring, yields the final product. wikipedia.orgbyjus.com

A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction. wikipedia.org

Modern Refinements: While the classical Fischer synthesis is robust, its requirement for harsh acidic conditions and high temperatures can limit its applicability with sensitive functional groups. Modern refinements have sought to address these limitations. A significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.orgjk-sci.com This approach expands the scope of the reaction by allowing for the synthesis of complex arylhydrazones that might be otherwise difficult to prepare. wikipedia.org

Strategic Applications of the Reissert Indole Synthesis in Complex Molecule Generation

The Reissert indole synthesis provides an alternative pathway to the indole core, particularly for structures substituted at the 2-position. wikipedia.org This method begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org This intermediate can be subsequently decarboxylated by heating to furnish the 2,3-unsubstituted indole. wikipedia.org

This classical method has been adapted for the synthesis of more complex molecules. researchgate.net Its primary advantage lies in the reliable formation of the indole-2-carboxylic acid moiety, which serves as a versatile handle for further functionalization. For instance, the carboxylic acid can direct further reactions or be converted into other functional groups, making the Reissert synthesis a strategic choice in multi-step syntheses of complex natural products and pharmaceutical agents. researchgate.netrsc.org

Palladium-Catalyzed Cyclization Approaches, including the Larock Indole Synthesis

Palladium catalysis has revolutionized indole synthesis, offering mild conditions and broad functional group tolerance. The Larock indole synthesis, first reported in 1991, is a prominent example of a palladium-catalyzed heteroannulation reaction. wikipedia.orgsynarchive.com This reaction constructs the indole ring by coupling an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org

The catalytic cycle is believed to involve the following key steps:

Oxidative addition of the o-iodoaniline to a Pd(0) complex.

Coordination of the alkyne to the resulting arylpalladium(II) intermediate.

Regioselective migratory insertion of the alkyne into the aryl-palladium bond.

Intramolecular attack of the aniline nitrogen onto the newly formed vinylpalladium species.

Reductive elimination to form the indole product and regenerate the Pd(0) catalyst. wikipedia.orgub.edu

The reaction is highly versatile, allowing for the synthesis of a wide array of 2,3-disubstituted indoles with excellent regioselectivity. ub.eduresearchgate.net The conditions are generally mild, often employing a palladium source like Pd(OAc)₂, a base such as K₂CO₃, and additives like LiCl. wikipedia.orgresearchgate.net The development of specialized ligands, such as N-heterocyclic carbenes (NHCs), has further improved the efficiency and regioselectivity of the Larock synthesis. rsc.org

Contemporary Methods for Indole Synthesis from Nitroarenes: One-Pot and Tandem Strategies

Synthesizing indoles from nitroarenes is a powerful strategy, as nitroaromatics are readily available starting materials. Classical methods like the Reissert, Bartoli, and Leimgruber–Batcho syntheses rely on the transformation of an ortho-substituted nitroarene. rsc.org For example, the Leimgruber-Batcho synthesis involves the reaction of an o-nitrotoluene with a formamide acetal to form a β-nitroenamine, which is then reductively cyclized.

Catalytic Systems for Functionalized Indoles: Metal-Catalyzed Reactions and C-H Activation

Direct functionalization of the pre-formed indole core via carbon-hydrogen (C–H) activation has emerged as a powerful and atom-economical strategy for synthesizing complex indoles. Transition-metal catalysis, particularly with palladium, rhodium, ruthenium, and cobalt, has been instrumental in this field. chemistryviews.orgmdpi.com These methods allow for the selective introduction of functional groups at positions that are often difficult to access through classical methods.

C–H activation can be directed to various positions on the indole ring:

C2 and C3 Positions: The pyrrole (B145914) ring is inherently electron-rich, making the C2 and C3 positions susceptible to functionalization. Catalytic systems can achieve arylation, alkylation, and other transformations at these sites.

Benzenoid Positions (C4-C7): Functionalizing the benzene (B151609) portion of the indole ring is more challenging. This is often achieved using a directing group attached to the indole nitrogen or at the C3 position, which positions the metal catalyst in proximity to a specific C–H bond (e.g., at C4 or C7), enabling selective functionalization. nih.govacs.org

Recent research has focused on developing more sustainable catalytic systems, including the use of more abundant and less expensive metals like cobalt and copper, to replace precious metals like palladium and rhodium. chemistryviews.org

Green Chemistry Paradigms in Indole Synthesis: Microwave, Ultrasound, and Solvent-Free Methods

In line with the principles of green chemistry, recent efforts in indole synthesis have focused on reducing environmental impact. tandfonline.com This has led to the adoption of alternative energy sources and reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. tandfonline.comijettjournal.org This is attributed to efficient and rapid heating. Microwave-assisted protocols have been successfully applied to various indole syntheses, including the Bischler and Fischer methods, often leading to higher yields and cleaner reactions. organic-chemistry.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high temperatures and pressures, promoting mass transfer and reactivity. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in the solid state minimizes the use of volatile organic compounds, reducing waste and environmental hazards. dergipark.org.tr When combined with microwave or ultrasound irradiation, solvent-free methods can be particularly effective, offering a clean, efficient, and environmentally friendly approach to indole synthesis. organic-chemistry.orgacademie-sciences.fr

Once the 6-chloro-4-methyl-1H-indole core is synthesized using one of the above methodologies, the final step is the introduction of the thiol group at the C3 position. The C3 position of indole is highly nucleophilic and prone to electrophilic substitution. nih.gov Direct C3-thiolation (or sulfenylation) can be achieved using various reagents and catalysts. A common and atom-economical approach is the direct coupling of indoles with thiols or disulfides. researchgate.net For example, molecular iodine can catalyze the aerobic oxidative coupling of thiols with indoles to regioselectively generate 3-thioindoles. researchgate.netresearchgate.net Other methods may involve photoredox catalysis, which uses visible light to promote the reaction under mild conditions. researchgate.net

Data Tables

Table 1: Comparison of Key Indole Synthesis Methodologies

Synthesis MethodKey ReactantsTypical ConditionsPrimary Product TypeAdvantagesLimitations
Fischer Indole SynthesisArylhydrazine, Aldehyde/KetoneBrønsted or Lewis acid, heatSubstituted indolesVersatile, widely applicable rsc.orgHarsh conditions, limited functional group tolerance wikipedia.org
Reissert Indole Synthesiso-Nitrotoluene, Diethyl oxalateBase, then reductive cyclization (e.g., Zn/HOAc)Indole-2-carboxylic acidsProvides handle for further functionalization wikipedia.orgMulti-step process
Larock Indole Synthesiso-Iodoaniline, AlkynePd catalyst (e.g., Pd(OAc)₂), base2,3-Disubstituted indolesMild conditions, high regioselectivity, good functional group tolerance ub.eduRequires pre-functionalized aniline, cost of Pd
Leimgruber-Batcho Synthesiso-Nitrotoluene, Formamide acetalHeat, then reduction (e.g., H₂/Pd-C)2,3-Unsubstituted indolesUses readily available starting materialsCan require high temperatures
C-H ActivationIndole, Coupling Partner (e.g., Aryl halide)Transition metal catalyst (Pd, Rh, Ru), oxidantDirectly functionalized indolesHigh atom economy, novel disconnections researchgate.netOften requires directing groups, catalyst cost

Table 2: Overview of Green Chemistry Techniques in Indole Synthesis

TechniquePrincipleKey AdvantagesExample Application
Microwave IrradiationRapid, uniform heating via dielectric polarizationReduced reaction times, higher yields, fewer side products tandfonline.comSolvent-free Bischler indole synthesis organic-chemistry.org
Ultrasound IrradiationAcoustic cavitation creates localized high-energy zonesEnhanced reaction rates, improved mass transfer mdpi.comMulti-component reactions to form indole-substituted heterocycles nih.gov
Solvent-Free ConditionsReactants are mixed directly without a solvent mediumReduced waste, lower cost, simplified workup, enhanced safety dergipark.org.trSolid-state reaction of anilines and phenacyl bromides organic-chemistry.org

Microflow Synthesis for Enhanced Reaction Control and Efficiency

Continuous flow chemistry, particularly microflow synthesis, has emerged as a powerful technology for the preparation of indole derivatives, offering significant advantages over traditional batch methods. nih.gov The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. nih.govnih.gov

For the synthesis of complex indole structures, multistep continuous flow assemblies have been developed. For instance, the synthesis of 2-(1H-indol-3-yl)thiazoles has been achieved in high yields (38%–82% over three steps) with reaction times of less than 15 minutes, without the need for isolation of intermediates. nih.gov This methodology involves sequential Hantzsch thiazole synthesis, deketalization, and Fischer indole synthesis, demonstrating the utility of flow chemistry for rapid and efficient access to functionalized indoles. nih.gov

A comparative study highlighted the superiority of flow systems over batch and microwave-assisted synthesis for the Hemetsberger–Knittel reaction to produce indole-2-carboxylates. The flow approach resulted in comparable yields to the microwave method but with a significantly shorter reaction time (approximately 1 minute at 165 °C). nih.gov

Table 1: Comparison of Synthetic Methodologies for Indole-2-carboxylates

MethodTemperature (°C)TimeYield
Batch1402 hoursLower
Microwave20010 minutesHigher
Flow System165~1 minuteSimilar to Microwave

This table illustrates the enhanced efficiency of microflow synthesis in terms of reaction time while maintaining comparable yields to other methods. nih.gov

Base-Catalyzed and Organocatalytic Approaches to 3-Substituted Indoles

The introduction of substituents at the C3 position of the indole ring is a cornerstone of indole chemistry. Both base-catalyzed and organocatalytic methods have been extensively developed to achieve this transformation with high efficiency and selectivity. rsc.orgbohrium.comresearchgate.net

Base-Catalyzed Methods:

Base-catalyzed reactions are instrumental in the synthesis of 3-substituted indoles, often facilitating the deprotonation of nucleophiles for subsequent reaction with the indole core. researchgate.net These methods are frequently employed in multicomponent reactions, providing a convergent and atom-economical approach to complex indole derivatives.

Organocatalytic Approaches:

Organocatalysis has gained prominence as a sustainable and effective tool for the asymmetric functionalization of indoles. nih.govrsc.org These methods avoid the use of potentially toxic and expensive metal catalysts. Organocatalytic strategies have been successfully applied to the enantioselective alkylation of indoles, a crucial transformation for the synthesis of chiral indole-containing molecules. rsc.org

For instance, secondary amine catalysts, such as Jørgensen–Hayashi catalysts, are effective in promoting the Friedel–Crafts-type addition of indoles to α,β-unsaturated aldehydes via iminium ion activation. thieme-connect.com Similarly, Brønsted acid catalysts, like phosphoric acids, have been utilized in reactions involving nitroalkenes. thieme-connect.com These reactions often proceed through a domino or cascade sequence, allowing for the construction of complex, polycyclic indole structures in a single step. thieme-connect.com

Regioselective Introduction of the Thiol Moiety at the C3 Position

The introduction of a thiol group at the C3 position of the indole nucleus is a key step in the synthesis of 6-Chloro-4-methyl-1H-indole-3-thiol and its analogs. Various methods have been developed to achieve this regioselective thiolation.

Direct Thiolation of Indoles with Thiols: Molecular Iodine Catalysis and Mechanistic Insights

A straightforward and efficient method for the synthesis of 3-thioindoles involves the direct thiolation of indoles with thiols, catalyzed by molecular iodine. researchgate.net This protocol is advantageous due to the use of an inexpensive and readily available catalyst and an environmentally benign oxidant, such as air. researchgate.net The reaction exhibits high regioselectivity for the C3 position and is compatible with a wide range of indole and thiol substrates, affording the desired products in good to excellent yields. researchgate.net

The proposed mechanism for this transformation likely involves the activation of the thiol by molecular iodine to form a reactive sulfenyl iodide intermediate, which then undergoes electrophilic attack by the electron-rich C3 position of the indole ring.

C3-Sulfenylation Utilizing Arylsulfonyl Chlorides: Mechanistic Underpinnings

Arylsulfonyl chlorides serve as effective reagents for the C3-sulfenylation of indoles. longdom.org The reaction generally proceeds through a nucleophilic aromatic substitution mechanism, where the sulfur atom of the arylsulfonyl chloride acts as an electrophile and is attacked by the C3 position of the indole. longdom.org The efficiency and regioselectivity of this reaction are influenced by the choice of catalyst (Lewis acids, transition metals, or organocatalysts) and reaction conditions. longdom.org

Visible light-induced photoredox catalysis has also been employed for the 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides, providing a mild and efficient route to 1-methyl-3-(arylthio)-1H-indoles. rsc.org

Alkanethiol-Mediated Cyclization for Bis-thiolated Indole Derivatives

A metal-free, room-temperature method for the synthesis of bis-thiolated indole derivatives involves the reaction of o-alkynylisocyanobenzenes with alkanethiols. figshare.comacs.orgacs.org This reaction proceeds under mild conditions and demonstrates broad functional group compatibility. figshare.comacs.orgacs.org

The reaction mechanism involves a sequence of steps:

Nucleophilic addition of the alkanethiol to the isonitrile group.

A 5-exo cyclization.

Subsequent nucleophilic addition of a second molecule of alkanethiol to the resulting 3-alkylidene indole intermediate. figshare.comacs.org

Density functional theory calculations have confirmed that the 5-exo cyclization pathway is energetically more favorable than a 6-endo cyclization. figshare.comacs.org

Table 2: Synthesis of Bis-thiolated Indoles from o-Alkynylisocyanobenzenes and Alkanethiols acs.org

EntryAlkanethiolProductYield (%)
11-Pentanethiol4aa74
21-Hexanethiol4ab65
31-Heptanethiol4ac60
41-Octanethiol4ad55
51-Dodecanethiol4ae44

This table shows the yields of various bis-thiolated indoles synthesized via the alkanethiol-mediated cyclization of o-alkynylisocyanobenzenes. acs.org

Thiol-Promoted Ring Expansion Cascades in Indole Chemistry

Thiols can act as "multitasking" reagents, promoting complex reaction cascades in indole chemistry. nih.govacs.orgacs.orgyork.ac.ukwhiterose.ac.uk An operationally simple and high-yielding, three-step cascade process has been developed for the conversion of indole-tethered ynones into functionalized quinolines. nih.govacs.orgacs.orgyork.ac.ukwhiterose.ac.uk This process is promoted by a single thiol reagent under mild conditions. nih.govacs.orgacs.org

The proposed cascade mechanism involves:

Dearomatizing spirocyclization: The acidic thiol promotes the initial spirocyclization of the ynone. nih.govacs.org

Nucleophilic substitution: The resulting iminium-thiolate ion pair undergoes facile nucleophilic substitution. nih.govacs.org

One-atom ring expansion: An acid-catalyzed one-atom ring expansion of the substituted spirocycle leads to the final quinoline product. nih.govacs.org

Interestingly, this reaction also led to the serendipitous discovery of a novel route to thio-oxindoles. nih.govacs.orgacs.org By using a silylated thiol, the formation of thio-oxindoles could be favored, with yields ranging from 47% to 85%. nih.govacs.org

Strategies for Chloro and Methyl Group Incorporation at Positions 6 and 4

The strategic placement of chloro and methyl groups on the indole core is paramount in defining the ultimate properties of the target molecule. Achieving the desired 6-chloro-4-methyl substitution pattern can be approached through several synthetic routes, primarily revolving around the use of pre-functionalized precursors or the sequential functionalization of an indole intermediate.

Utilization of Pre-Functionalized Aniline Derivatives

The Fischer indole synthesis , a venerable and widely used method, is particularly amenable to this strategy. tandfonline.comnih.gov The reaction condenses a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions to form an indole. tandfonline.com To synthesize a 6-chloro-4-methyl-indole core, one would start with (4-chloro-2-methylphenyl)hydrazine. The reaction mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole. nih.gov The positions of the chloro and methyl groups on the final indole ring are dictated by their positions on the initial phenylhydrazine.

Starting PhenylhydrazineReactantResulting Indole SubstitutionKey Features
(4-chloro-2-methylphenyl)hydrazineAldehyde/Ketone6-Chloro-4-methyl-indoleDirect incorporation of substituents; versatile reaction with various carbonyl compounds.

Another classical approach, the Bischler–Möhlau indole synthesis , forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline. nih.govnih.gov While this method has historically been limited by harsh conditions and poor yields, modern modifications have improved its applicability. nih.gov For the synthesis of a 6-chloro-4-methyl-indole derivative, 4-chloro-2-methylaniline would be reacted with an appropriate α-bromo-ketone. The mechanism involves the initial formation of an α-anilino-ketone, which then undergoes cyclization and dehydration. nih.gov

Halogenation and Alkylation of Indole Intermediates

An alternative to using pre-functionalized starting materials is the direct functionalization of an indole core. This approach requires careful consideration of the inherent reactivity and regioselectivity of the indole ring. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, which preferentially occurs at the C3 position. nih.gov Therefore, achieving substitution at other positions often necessitates blocking the C3 position or employing directing groups.

To obtain a 6-chloro-4-methyl-indole, one could envision a multi-step sequence starting with a commercially available indole derivative. For instance, starting with 4-methylindole, a regioselective chlorination at the C6 position would be required. Direct chlorination of indoles can be challenging and may lead to a mixture of products or polymerization. However, specific reagents and conditions can favor chlorination at desired positions on the benzene ring, sometimes involving protection of the indole nitrogen and/or the C3 position.

Conversely, one could start with a 6-chloroindole and introduce a methyl group at the C4 position. Friedel-Crafts alkylation of indoles is a possibility, but this reaction is often plagued by issues of polyalkylation and poor regioselectivity. nih.gov More controlled methods for methylation might be necessary.

The introduction of the thiol group at the C3 position is typically performed after the benzene ring is appropriately substituted. A direct and efficient method for this transformation is the molecular iodine-catalyzed thiolation of indoles with thiols. rsc.org This reaction proceeds regioselectively at the C3 position, leveraging the high nucleophilicity of this site. The mechanism is thought to involve the formation of a sulfenyl iodide intermediate which is then attacked by the indole. rsc.org

ReactionStarting MaterialReagentTarget PositionKey Considerations
Chlorination4-MethylindoleChlorinating agent (e.g., NCS, SO2Cl2)C6Regioselectivity can be challenging; protection of other positions may be needed.
Methylation6-ChloroindoleMethylating agent (e.g., MeI, (CH3)2SO4)C4Friedel-Crafts conditions may lead to side products; directing groups can improve selectivity.
Thiolation6-Chloro-4-methylindoleThiol/Disulfide + I2C3Generally high regioselectivity for the C3 position.

Multi-Component Reactions for Diverse Indole Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. tandfonline.com This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov

Several MCRs have been developed for the synthesis of substituted indoles. rsc.org For instance, a two-step sequence involving an Ugi four-component reaction followed by an acid-induced cyclization can provide access to a variety of multi-substituted indole-2-carboxamides. rsc.org By carefully selecting the aniline, isocyanide, aldehyde, and carboxylic acid components, a wide range of substitution patterns on the indole core can be achieved. This strategy could be adapted to incorporate the 6-chloro and 4-methyl groups by using a 4-chloro-2-methylaniline as the aniline component.

The key advantage of MCRs lies in their ability to build molecular complexity quickly and efficiently. While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs provide a framework for developing novel, convergent routes to this and other highly substituted indole scaffolds.

Optimization and Process Intensification in Indole-Thiol Synthesis

The synthesis of indole derivatives, particularly those bearing a thiol group, can be complicated by side reactions and may require harsh conditions. Therefore, the optimization of reaction conditions and the development of more sustainable and efficient processes are crucial areas of research.

Mitigation of Dimerization and Oligomerization in Indole Derivatives

A significant challenge in indole chemistry, especially under acidic conditions, is the propensity for dimerization and oligomerization. rroij.com The C3 position of indole is highly nucleophilic and can react with an electrophilic species, such as a protonated indole, to form dimeric and trimeric structures. rroij.com The presence of a thiol group can further complicate matters, as thiols can participate in side reactions.

Studies have shown that in the presence of acid, indole derivatives can react with thiols to form adducts, but parallel formation of dimers and trimers is also observed. rroij.com For example, indole can form a dimer (2,3-dihydro-1H,1'H-2,3'-biindole) and a trimer under acidic conditions. rroij.com These side reactions can significantly reduce the yield of the desired product and complicate purification.

To mitigate these unwanted reactions, several strategies can be employed:

Careful control of acidity: Using milder acidic catalysts or buffered systems can reduce the extent of protonation that leads to oligomerization.

Protection of the indole nitrogen: N-protection can modulate the reactivity of the indole ring and in some cases, suppress side reactions.

Optimization of reaction temperature and time: Lowering the reaction temperature and minimizing the reaction time can help to favor the desired reaction pathway over competing side reactions.

Development of Recyclable and Efficient Catalytic Systems

The development of green and sustainable synthetic methods is a major focus in modern chemistry. For indole synthesis, this includes the use of recyclable and highly efficient catalytic systems that minimize waste and environmental impact.

For the Fischer indole synthesis , which often relies on strong Brønsted or Lewis acids, several greener alternatives have been developed. These include the use of:

Heterogeneous catalysts: Solid acid catalysts such as zeolites and clays can be used. These catalysts are easily separated from the reaction mixture and can often be reused. researchgate.net Heterogeneous catalysts like Pt/C have also been used for the hydrogenation of indoles to indolines in water, offering an environmentally benign procedure. nih.gov A solid-supported nickel catalyst has been shown to promote indole formation via a dehydrogenative coupling reaction. thieme-connect.com

Recyclable catalyst systems: Ionic liquids and low-melting mixtures have been employed as both the solvent and catalyst for the Fischer indole synthesis. organic-chemistry.orgresearchgate.net These systems can often be recovered and reused for multiple reaction cycles, reducing waste. researchgate.net For example, a tartaric acid-dimethylurea melt has been shown to be an effective and recyclable medium for this reaction. organic-chemistry.org

The use of such recyclable and efficient catalytic systems not only improves the environmental footprint of the synthesis but can also lead to process intensification through easier product isolation and catalyst recovery.

Theoretical and Computational Chemistry of 6 Chloro 4 Methyl 1h Indole 3 Thiol

Quantum Chemical Characterization of Electronic Structure

The electronic structure of 6-Chloro-4-methyl-1H-indole-3-thiol is a key determinant of its chemical behavior. Through various computational techniques, a detailed picture of its molecular orbitals and electron distribution can be obtained.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as they represent the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the indole (B1671886) ring and the sulfur atom, reflecting the electron-rich nature of the heterocyclic system and the lone pairs of the thiol group. The LUMO, conversely, is anticipated to be distributed over the aromatic system, with potential contributions from the chloro- and thiol-substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group will influence the spatial distribution and energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Indoles (Theoretical Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Indole-5.5-0.55.0
4-Methyl-1H-indole-5.3-0.44.9
6-Chloro-1H-indole-5.7-0.84.9
1H-Indole-3-thiol-5.4-0.74.7

Note: The values presented in this table are hypothetical and for illustrative purposes to show expected trends based on substituent effects on the indole ring. Actual values would require specific DFT calculations for each compound.

Density Functional Theory (DFT) Calculations: Basis Set and Functional Selection (e.g., B3LYP)

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of molecules. uni-muenchen.de The choice of the functional and basis set is crucial for obtaining accurate results. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for predicting molecular geometries and electronic properties of indole derivatives. chemrxiv.orgresearchgate.netfigshare.com

The selection of the basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. researchgate.netnih.gov The inclusion of polarization functions (d,p) is important for accurately describing the bonding in molecules with heteroatoms like sulfur and chlorine, while diffuse functions (++) are beneficial for systems with lone pairs or anions. Theoretical studies on substituted indoles often utilize the B3LYP functional combined with these basis sets to achieve reliable predictions of geometries, vibrational frequencies, and electronic properties. chemrxiv.orgresearchgate.net

Semi-Empirical Quantum Chemical Methods (e.g., AM1, PM3) for Initial Surveys

Before undertaking more computationally expensive DFT or ab initio calculations, semi-empirical quantum chemical methods like AM1 (Austin Model 1) and PM3 (Parametric Model 3) can be employed for initial structural surveys and to obtain preliminary insights into the molecule's properties. uni-muenchen.deucsb.edu These methods are based on the Hartree-Fock formalism but incorporate parameters derived from experimental data to simplify the calculations. researchgate.net

AM1 and PM3 are significantly faster than DFT, making them suitable for exploring the potential energy surfaces of large molecules and for high-throughput screening of different conformations or derivatives. ucsb.edu While generally less accurate than DFT, especially for systems with extensive electron delocalization or unusual bonding, they can provide reasonable starting geometries for higher-level calculations and qualitative trends in properties like heat of formation and dipole moments. uni-muenchen.deresearchgate.net It's important to note that the parameterization of these methods can affect their performance for specific classes of compounds. researchgate.net

Exploration of Tautomeric Equilibria and Conformational Landscapes

The presence of the thiol group at the 3-position of the indole ring introduces the possibility of tautomerism, and the flexibility of the molecule allows for different conformations.

Relative Stabilities of Thiol vs. Thione Tautomers

This compound can exist in a tautomeric equilibrium with its thione form, 6-chloro-4-methyl-1,2-dihydro-3H-indole-3-thione. The relative stability of these two tautomers is a critical aspect of the molecule's chemistry. In many heterocyclic systems, the thione tautomer is often found to be more stable than the corresponding thiol form, particularly in the solid state and in polar solvents. oup.com

Computational studies on related heterocyclic thiols have shown that the thione form is generally the more stable tautomer. researchgate.net This preference can be attributed to the greater strength of the C=O and N-H bonds in the thione form compared to the C=C and S-H bonds in the thiol form. For this compound, DFT calculations would be necessary to definitively determine the relative energies of the thiol and thione tautomers. These calculations would involve geometry optimization of both forms followed by a comparison of their electronic energies. The solvent environment can also play a significant role in the tautomeric equilibrium, and computational models that include solvent effects (e.g., the Polarizable Continuum Model, PCM) would provide a more accurate picture.

Table 2: Theoretical Relative Energies of Thiol and Thione Tautomers

TautomerRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Polar Solvent)
This compound0.0 (Reference)0.0 (Reference)
6-Chloro-4-methyl-1,2-dihydro-3H-indole-3-thioneLower (More Stable)Significantly Lower (More Stable)

Note: This table illustrates the expected trend in the relative stability of the thiol and thione tautomers. The thione form is generally predicted to be more stable, with the stability difference being more pronounced in polar solvents. Precise values require specific calculations.

Vibrational Analysis and Potential Energy Surface Mapping

Vibrational analysis, typically performed using DFT calculations, is a powerful tool for characterizing the stationary points on a molecule's potential energy surface (PES). nih.gov By calculating the harmonic vibrational frequencies, one can confirm that a given geometry corresponds to a true minimum (all real frequencies) or a transition state (one imaginary frequency). researchgate.netresearchgate.net

For this compound, a vibrational analysis would yield the characteristic infrared (IR) and Raman active modes. Key vibrational modes would include the N-H stretch, S-H stretch (for the thiol tautomer), C=S stretch (for the thione tautomer), and various stretching and bending modes of the indole ring. These calculated frequencies can be compared with experimental IR and Raman spectra to validate the computational model.

Furthermore, mapping the potential energy surface by systematically changing key dihedral angles can reveal the conformational landscape of the molecule. This allows for the identification of low-energy conformers and the energy barriers between them. For this compound, this could involve exploring the rotation around the C-S bond and the orientation of the substituents. Understanding the PES is crucial for predicting the molecule's dynamic behavior and its interactions with other molecules.

Photophysical and Photochemical Properties Simulations

The interaction of molecules with light is fundamental to understanding their potential use in areas such as optoelectronics and photochemistry. Computational simulations are a powerful tool to predict and interpret these properties.

The study of excited state dynamics involves understanding the processes that occur after a molecule absorbs light, such as internal conversion, intersystem crossing, and fluorescence. Vibronic coupling refers to the interaction between electronic and vibrational states, which plays a crucial role in these non-radiative decay processes.

For this compound, computational models would be used to map out the potential energy surfaces of its ground and excited states. This would reveal the pathways for energy dissipation and the timescales of these processes. The presence of the thiol group could introduce specific excited-state deactivation pathways, potentially involving the S-H bond. Similarly, the chloro and methyl substituents on the indole ring would influence the electronic distribution and, consequently, the excited-state landscape.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Visible spectra) of molecules. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations are crucial for understanding the color and photochemical behavior of the compound. For instance, studies on other indole derivatives have shown that substitutions on the indole ring can lead to shifts in the absorption spectra. rsc.orgresearchgate.net The π → π* transitions are typically responsible for the main absorption bands in such aromatic systems.

To illustrate the kind of data a TD-DFT calculation would yield, a hypothetical data table is presented below.

Table 1: Hypothetical TD-DFT Predicted UV-Visible Spectral Data for this compound. (Note: This data is illustrative and not from a published study on this specific compound.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.953140.15
S₀ → S₂4.522740.45
S₀ → S₃5.102430.28

Computational Prediction of Chemical Reactivity and Interactions

Computational chemistry offers a suite of tools to predict how a molecule will behave in a chemical reaction and how it will interact with other molecules.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. nih.gov It is used to predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the sulfur and nitrogen atoms due to their lone pairs of electrons, as well as on the chlorine atom. The hydrogen atom of the thiol group and the N-H proton would be expected to show positive potential. This analysis is fundamental for predicting how the molecule might interact with biological targets or other reactants.

Table 2: Hypothetical MEP Surface Analysis Results for this compound. (Note: This data is illustrative and not from a published study on this specific compound.)

Atom/RegionPotential (kcal/mol)Predicted Reactivity
Thiol Sulfur (S)-35.8Electrophilic Attack
Indole Nitrogen (N)-42.1Electrophilic Attack, H-bonding
Chlorine (Cl)-15.5Weak Electrophilic Attack
Thiol Hydrogen (H)+25.3Nucleophilic Attack, H-bonding
N-H Hydrogen+30.7Nucleophilic Attack, H-bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).

In this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of the sulfur, nitrogen, and chlorine atoms and the antibonding orbitals of adjacent bonds. These interactions are crucial for understanding the molecule's stability and conformational preferences. For example, the interaction between the lone pair of the nitrogen atom and the π* orbitals of the indole ring contributes to the aromaticity and planarity of the system.

Table 3: Hypothetical NBO Analysis of Key Interactions in this compound. (Note: This data is illustrative and not from a published study on this specific compound.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (1) Sπ* (C₂-C₃)5.2
LP (1) Nπ* (C₂-C₃)25.8
LP (1) Clσ* (C₅-C₆)2.1
π (C₅-C₆)π* (C₄-C₉)18.5

Charge transfer interactions are fundamental to many chemical and biological processes. These can be assessed computationally by examining the changes in charge distribution upon interaction with another molecule or upon electronic excitation. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this assessment.

For this compound, the HOMO is likely to be localized on the electron-rich indole ring and the thiol group, indicating its ability to donate electrons. The LUMO would be distributed over the aromatic system, representing its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The effect of the chloro and methyl substituents on the energies of these orbitals would be a key aspect of the computational study.

Computational Insights into Reaction Mechanisms

Detailed computational studies on the reaction mechanisms involving this compound are not present in the current body of scientific literature. Such research would typically involve the use of quantum chemical methods to model the pathways of its reactions, identify key intermediates, and understand the electronic and structural changes that occur.

Transition State Localization and Reaction Barrier Calculations

There is no available data from computational studies that have localized the transition states or calculated the reaction barriers for reactions involving this compound. This type of analysis is crucial for understanding the kinetics and feasibility of chemical transformations.

Adsorption Behavior and Surface Interactions

Similarly, there is a lack of published research on the computational modeling of the adsorption behavior and surface interactions of this compound. These studies would be valuable for applications in materials science and catalysis, providing insights into how this molecule interacts with different surfaces at a molecular level.

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: Detailed Chemical Shift Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of 6-Chloro-3-methyl-1H-indole in CDCl₃ shows distinct signals for the aromatic and methyl protons rsc.org. For 6-Chloro-4-methyl-1H-indole-3-thiol, the proton on the nitrogen (N-H) of the indole (B1671886) ring is expected to appear as a broad singlet, typically in the downfield region (δ 8.0-9.0 ppm), though its position can be highly variable and dependent on solvent and concentration. The S-H proton of the thiol group would also present as a singlet, generally in the range of δ 3.0-4.0 ppm, and its exchange with deuterium (B1214612) can be confirmed by D₂O addition.

The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns. The H5 and H7 protons will likely appear as doublets or doublets of doublets due to coupling with each other and with the H2 proton. The proton at the C2 position is anticipated to be a singlet. The methyl group protons at C4 would appear as a sharp singlet, typically around δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
N-H8.0 - 9.0br s-
H2~7.0s-
H5~7.1dJ(H5-H7) ≈ 2.0
H7~7.3dJ(H7-H5) ≈ 2.0
C4-CH₃2.3 - 2.5s-
S-H3.0 - 4.0s-

Note: These are predicted values based on analogous structures and are subject to experimental verification.

¹³C NMR: Comprehensive Carbon Chemical Shift Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Based on data for 6-Chloro-3-methyl-1H-indole, the chemical shifts for the carbon atoms in this compound can be estimated rsc.org. The carbon atom attached to the chlorine (C6) will be significantly influenced by the halogen's electronegativity. The introduction of the thiol group at C3 will cause a downfield shift for C3 compared to its methyl-substituted counterpart.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~122
C3~110
C3a~128
C4~130
C5~120
C6~127
C7~112
C7a~137
C4-CH₃~10

Note: These are predicted values based on analogous structures and are subject to experimental verification.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for example, confirming the connectivity between the H5 and H7 protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This would be crucial for confirming the positions of the chloro and methyl substituents by observing correlations between the methyl protons and the C3a, C4, and C5 carbons, as well as correlations from the aromatic protons to various carbons in the ring system.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Absorption Bands for Indole and Thiol Functional Groups (e.g., N-H, S-H, C=S)

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of the indole and thiol functional groups.

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3400-3300 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring beilstein-journals.org.

S-H Stretch: A weak but sharp absorption band for the S-H stretching vibration of the thiol group is anticipated to appear around 2600-2550 cm⁻¹ mdpi.com. The weakness of this band is a characteristic feature.

C-H Stretch: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations from the indole ring will produce a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the indole ring typically appears in the 1350-1250 cm⁻¹ region.

C-Cl Stretch: A band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar S-H and C=C bonds, which often give rise to strong Raman signals.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3400 - 3300Medium-Sharp
Aromatic C-HStretch> 3000Medium
Aliphatic C-HStretch< 3000Medium
S-HStretch2600 - 2550Weak-Sharp
C=CStretch1600 - 1450Medium-Strong
C-NStretch1350 - 1250Medium
C-ClStretch800 - 600Medium-Strong

Note: These are predicted values based on general spectroscopic principles and data for analogous compounds.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of this compound. The vibrational modes of a molecule are sensitive to its geometry, and thus, changes in the orientation of the thiol group relative to the indole ring will manifest as distinct signatures in the vibrational spectrum. montclair.eduyoutube.com

The analysis of the N-H stretching vibration in indole derivatives, for instance, has been used to study hydrogen-bonding interactions and conformational changes. nih.gov For this compound, the S-H stretching and bending vibrations would be of particular interest. The frequency of the S-H stretch, typically found in the 2550-2600 cm⁻¹ region, is sensitive to its environment and participation in hydrogen bonding. Different conformers of the molecule may lead to variations in intramolecular interactions, which in turn would shift the S-H vibrational frequency.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental vibrational spectroscopy. researchgate.net By calculating the theoretical vibrational frequencies for different possible conformers, a comparison with the experimental IR and Raman spectra can help identify the most stable conformation in the gas phase or in different solvents. researchgate.net Isotopic substitution, such as replacing the thiol hydrogen with deuterium, can further aid in the definitive assignment of vibrational modes associated with the thiol group. montclair.edu

Mass Spectrometry (MS)

Accurate Mass Determination and Fragment Ion Pathway Elucidation

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.uk For indole derivatives, characteristic fragmentation pathways have been identified. scirp.orgresearchgate.net The fragmentation of this compound under electron impact (EI) or electrospray ionization (ESI) would likely involve the following key steps:

Loss of Functional Groups: Fragmentation may proceed through the loss of the thiol group (-SH), the methyl group (-CH₃), or the chlorine atom (-Cl). The relative abundance of the resulting fragment ions will depend on the stability of the ions and the radicals formed.

Ring Fragmentation: The indole ring itself can undergo fragmentation, although it is a relatively stable aromatic system. Common losses include HCN, which is characteristic of indole fragmentation. scirp.org

The study of protonated indole derivatives by tandem mass spectrometry (ESI-MS/MS) has shown that fragmentation is often triggered by proton transfer to different sites within the molecule, leading to specific rearrangement and fragmentation reactions. nih.gov

Table 1: Predicted Major Fragment Ions for this compound

m/z Proposed Fragment Origin
197/199[M]⁺Molecular Ion
164/166[M-SH]⁺Loss of thiol radical
182/184[M-CH₃]⁺Loss of methyl radical
162[M-Cl]⁺Loss of chlorine radical
135/137[M-SH-HCN]⁺Loss of thiol and hydrogen cyanide

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Solvatochromic Effects

UV-Vis spectroscopy provides insights into the electronic structure of this compound. The indole chromophore exhibits characteristic absorption bands in the UV region, which are attributed to π-π* electronic transitions. nih.gov The two lowest energy transitions in indole are denoted as ¹Lₐ and ¹Lₑ. acs.org

The substitution pattern on the indole ring significantly influences the position and intensity of these absorption bands. The presence of a chlorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the benzene ring, along with the thiol group on the pyrrole (B145914) ring, will affect the energy of the molecular orbitals and thus the absorption maxima. nih.gov

Solvatochromic effects , the change in the position of absorption bands with varying solvent polarity, are a key aspect of the UV-Vis analysis of indole derivatives. aip.orgnih.govacs.org The dipole moment of the molecule changes upon electronic excitation, leading to differential stabilization of the ground and excited states by solvents of different polarities. acs.org A study of the UV-Vis spectrum of this compound in a range of solvents from nonpolar to polar would reveal information about the nature of the excited states and the change in dipole moment upon excitation. aip.org For many indole derivatives, a red shift (bathochromic shift) of the ¹Lₐ band is observed in polar solvents. aip.org

Table 2: Expected UV-Vis Absorption Maxima for Indole Derivatives in Different Solvents

Solvent Polarity Expected λₘₐₓ (nm) for ¹Lₐ band Expected λₘₐₓ (nm) for ¹Lₑ band
HexaneNonpolar~280-290~260-270
EthanolPolar Protic~285-295~265-275
AcetonitrilePolar Aprotic~282-292~262-272

Note: These are generalized expected ranges for indole derivatives and the actual values for this compound may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single crystal of this compound, if obtainable, would allow for the unambiguous determination of its molecular structure. researchgate.netmdpi.com

The crystallographic analysis would provide detailed information on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact dihedral angles, defining the orientation of the thiol group relative to the indole ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any intermolecular hydrogen bonds (e.g., N-H···S or S-H···N interactions) or other non-covalent interactions like π-π stacking. mdpi.comnih.gov

The crystal structure of related indole derivatives has been extensively studied, revealing a variety of packing motifs and hydrogen bonding networks. researchgate.netmdpi.commdpi.comnih.gov For this compound, the presence of both a hydrogen bond donor (N-H) and a potential hydrogen bond acceptor/donor (S-H) suggests the likelihood of forming intermolecular hydrogen bonds in the solid state.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-4-methyl-1H-indole-3-thiol, and how can reaction conditions be optimized for higher yields?

A common approach involves coupling halogenated indole precursors with thiolating agents. For example, refluxing 6-chloro-4-methylindole derivatives with sodium sulfide or thiourea in acidic conditions (e.g., acetic acid) can introduce the thiol group. Optimization may include varying catalysts (e.g., CuI for azide-alkyne cycloadditions, as in ), adjusting solvent systems (e.g., PEG-400/DMF mixtures for improved solubility), and controlling reaction times (e.g., 12-hour stirring periods). Column chromatography with eluents like ethyl acetate/hexane (70:30) is typically used for purification .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is critical for structural confirmation. Mass spectrometry (e.g., FAB-HRMS) validates molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. For crystallographic verification, single-crystal X-ray diffraction using programs like SHELXL ( ) can resolve ambiguities in stereochemistry or substituent positioning .

Q. How can researchers address low solubility of this compound in common organic solvents during characterization?

Solubility challenges may be mitigated by using polar aprotic solvents (e.g., DMF, DMSO) or mixed solvent systems (e.g., PEG-400/DMF). Sonication or gentle heating (≤50°C) can enhance dissolution. For crystallography, vapor diffusion methods with solvents like methanol/water are recommended to grow high-quality crystals .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound derivatives?

Contradictory data may arise from tautomerism (e.g., thiol-thione equilibrium) or by-products. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. 2D NMR techniques (COSY, HSQC) can clarify coupling patterns. Computational tools (e.g., DFT calculations) may predict spectral profiles for comparison. Cross-validate with high-resolution mass spectrometry to rule out impurities .

Q. How can the Cambridge Structural Database (CSD) be leveraged to analyze the structural novelty of this compound?

A CSD survey () reveals limited entries for 3-thioindoles, highlighting the compound’s novelty. Compare bond lengths, angles, and packing motifs with analogous structures (e.g., 2-thioindoles or halogenated indoles). Use SHELXTL ( ) for refinement, focusing on sulfur-related parameters (e.g., C–S bond distances) to ensure accurate modeling .

Q. What experimental design principles should guide the evaluation of this compound’s biological activity (e.g., antioxidant or antimicrobial potential)?

Design dose-response assays with positive controls (e.g., ascorbic acid for antioxidants). Use in vitro models (e.g., bacterial strains or cell lines) to assess IC₅₀ values. Include stability tests under physiological conditions (pH 7.4, 37°C) to rule out degradation artifacts. For mechanistic studies, combine molecular docking (targeting enzymes like thioredoxin reductase) with in vitro inhibition assays .

Q. How can researchers optimize the synthesis of this compound for scalability while minimizing hazardous by-products?

Replace toxic reagents (e.g., thiourea) with greener alternatives (e.g., Lawesson’s reagent). Implement flow chemistry to enhance heat/mass transfer and reduce reaction times. Monitor by-products via LC-MS and optimize workup protocols (e.g., aqueous washes to remove unreacted precursors). Computational tools (e.g., Gaussian) can predict reactive intermediates and guide solvent selection .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing inconsistent biological activity data across multiple batches of this compound?

Apply ANOVA to assess batch-to-batch variability. Use principal component analysis (PCA) to identify confounding factors (e.g., purity, solvent residues). Validate results with orthogonal assays (e.g., enzymatic vs. cellular assays). If outliers persist, re-examine synthetic protocols for trace metal contamination or oxidation side reactions .

Q. How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition studies?

Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Use site-directed mutagenesis on putative binding residues (e.g., cysteine thiols) to confirm target engagement. Cross-validate with isothermal titration calorimetry (ITC) for binding affinity measurements .

Structural and Computational Insights

Q. What computational approaches are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) can model transition states and charge distribution. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess solvation effects. Compare results with experimental kinetic data to refine computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.